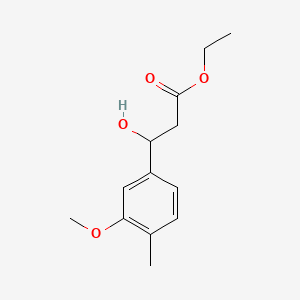
Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C13H18O4 It is an ester derivative of propanoic acid and is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-3-(3-methoxy-4-methylphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanol.
Substitution: Formation of 3-hydroxy-3-(3-substituted-4-methylphenyl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
- Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
- Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate
Uniqueness
Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)12(7-10)16-3/h5-7,11,14H,4,8H2,1-3H3 |
Clave InChI |
QEIFNHKXKQNESN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


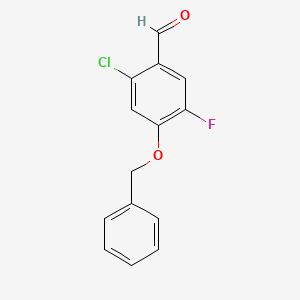
![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)


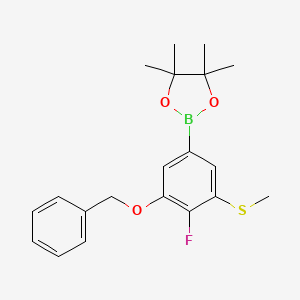


![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
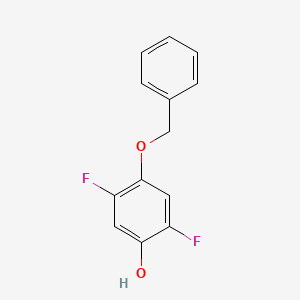
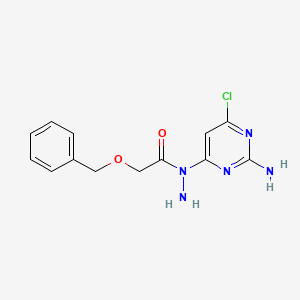
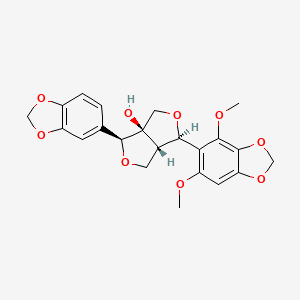
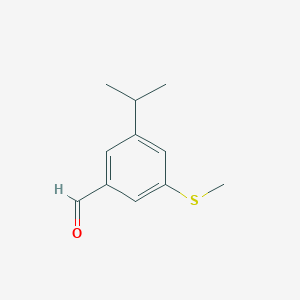
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
